Sodium(diethoxyphosphoryl)methanesulfinate
Description
Properties
Molecular Formula |
C5H12NaO5PS |
|---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
sodium;diethoxyphosphorylmethanesulfinate |
InChI |
InChI=1S/C5H13O5PS.Na/c1-3-9-11(6,10-4-2)5-12(7)8;/h3-5H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
IUNXKJCPIBLYEW-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(CS(=O)[O-])OCC.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Diethoxyphosphoryl Methanesulfinate and Analogous Structures
Strategies for the Construction of the Methanesulfinate (B1228633) Framework
The synthesis of the sulfinate moiety is a well-established field in organic chemistry, with several reliable methods for its formation. These strategies can be broadly categorized into reductive, radical, and conventional substitution pathways.
Reduction of Sulfonyl Chlorides and Related Precursors
A primary and widely utilized method for the preparation of sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. orgsyn.orgresearchgate.net This approach is favored due to the ready availability of a diverse range of sulfonyl chlorides. Various reducing agents can be employed for this transformation.
A common method involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium, often in the presence of a base like sodium bicarbonate, to yield the desired sodium sulfinate in high yields. orgsyn.org Another effective reducing agent is zinc dust in the presence of sodium carbonate. orgsyn.org These methods are generally robust and can be applied to a variety of aliphatic and aromatic sulfonyl chlorides.
| Precursor | Reducing Agent/Conditions | Product | Yield | Reference |
| p-Toluenesulfonyl chloride | Na₂SO₃, NaHCO₃, H₂O, 70-80 °C | Sodium p-toluenesulfinate | High | orgsyn.org |
| p-Toluenesulfonyl chloride | Zn, Na₂CO₃, H₂O | Sodium p-toluenesulfinate hydrate | Good | orgsyn.org |
| Various Sulfonyl Chlorides | Sodium sulfite or hydrogensulfite, disodium (B8443419) hydrogenphosphate | Sodium or Potassium Sulfinate | Not specified | researchgate.net |
Formation via Radical Pathways, including Photocatalytic Approaches
In recent years, radical-mediated reactions, particularly those involving photoredox catalysis, have emerged as powerful tools for the synthesis of sulfinates from non-traditional precursors. orgsyn.orgnih.gov These methods offer mild reaction conditions and high functional group tolerance.
One innovative photocatalytic strategy enables the direct conversion of alcohols and alkyl bromides into the corresponding alkyl sulfinates. orgsyn.org This transformation utilizes easily oxidized radical precursors, which allows for the efficient synthesis of the oxidatively sensitive sulfinate products. orgsyn.org Sodium sulfinates are known precursors for sulfonyl radicals, which can participate in a variety of radical reactions to form C-S, N-S, and S-S bonds. nih.govorganic-chemistry.org Photocatalytic approaches have also been developed for the synthesis of vinyl sulfones from aryl sulfinate salts, proceeding through a sulfur-centered radical intermediate.
| Precursor | Reagents/Conditions | Product | Reference |
| Alcohols | N-heterocyclic carbene adducts, SO₂ surrogate, photocatalyst | Alkyl sulfinates | orgsyn.org |
| Alkyl bromides | N-adamantyl aminosupersilane, SO₂ surrogate, photocatalyst | Alkyl sulfinates | orgsyn.org |
| Aryl sulfinate salts | Eosin Y, nitrobenzene, alkenes | Vinyl sulfones |
Conventional Synthesis Routes for Sodium Sulfinates
Beyond the reduction of sulfonyl chlorides, other conventional methods for the synthesis of sodium sulfinates have been developed. One such method involves the Michael addition of a thiol to an activated alkene like acrylonitrile. The resulting sulfide (B99878) is then oxidized to a sulfone, which is subsequently treated with a sodium thiol salt to afford the desired sodium sulfinate. orgsyn.org
Another approach involves the reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with sulfur dioxide. This method provides a direct route to sulfinates from alkyl or aryl halides.
| Starting Materials | Key Steps | Product | Reference |
| Thiol, Acrylonitrile | 1. Michael Addition2. Oxidation to Sulfone3. Treatment with Thiol Sodium Salt | Sodium Sulfinate | orgsyn.org |
| Organometallic Reagent (e.g., Grignard) | Reaction with Sulfur Dioxide | Sulfinate Salt | researchgate.net |
Chemical Transformations for the Introduction of the Diethoxyphosphoryl Group
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry. The introduction of the diethoxyphosphoryl group onto a methyl group that is also attached to a sulfinate presents a significant synthetic challenge. Plausible strategies can be extrapolated from general methods of C-P bond formation.
Phosphorylation Reactions on Carbonyl or Alkyl Substrates
The most common methods for forming C-P bonds are the Michaelis-Arbuzov and Michaelis-Becker reactions. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. A hypothetical precursor for Sodium(diethoxyphosphoryl)methanesulfinate could be a halomethanesulfinate, which upon reaction with triethyl phosphite would yield the target molecule.
Alternatively, the Michaelis-Becker reaction utilizes a dialkyl phosphite and a strong base to generate a phosphonate (B1237965) anion, which then displaces a halide from an alkyl halide.
Transition metal-catalyzed cross-coupling reactions, such as the Hirao reaction, have also become a prominent method for C-P bond formation, typically coupling aryl or vinyl halides with phosphites.
| Reaction Name | Substrates | Key Features |
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Forms a phosphonate ester. |
| Michaelis-Becker | Dialkyl phosphite, Base, Alkyl halide | Generates a phosphonate anion for nucleophilic substitution. |
| Hirao Reaction | Aryl/Vinyl halide, Dialkyl phosphite, Pd catalyst | Transition-metal catalyzed C-P bond formation. |
Strategies for C-P Bond Formation in Methanesulfinate Contexts
Direct phosphorylation of a methanesulfinate precursor is not well-documented. However, one could envision a synthetic sequence where a suitable precursor is first prepared and then subjected to phosphorylation.
A plausible, though hypothetical, route could involve the formation of a carbanion alpha to the sulfinate group, followed by quenching with a phosphorylating agent like diethyl chlorophosphate. The stability of such a carbanion would be a critical factor.
Another strategy could involve starting with a molecule that already contains the diethoxyphosphorylmethyl group and then introducing the sulfinate functionality. For example, diethyl (hydroxymethyl)phosphonate could be converted to a leaving group (e.g., a tosylate or halide), which could then be displaced by a sulfite salt to form the sulfinate.
A related, documented synthesis is that of diethyl [(phenylsulfonyl)methyl]phosphonate, where chloromethyl phenyl sulfide is reacted with triethyl phosphite, followed by oxidation of the sulfide to a sulfone. A similar pathway starting from a chloromethanesulfinate precursor, if accessible, could potentially lead to the target compound.
Convergent and Divergent Synthetic Pathways to this compound
For Sodium (diethoxyphosphoryl)methanesulfinate, a convergent approach might involve the synthesis of a diethoxyphosphorylmethyl synthon and a separate sulfinating agent, which are then coupled. A divergent approach would likely start with a simpler molecule, such as a methane (B114726) derivative, and sequentially introduce the phosphonate and sulfinate functionalities.
Multi-Step Synthesis Sequences
Multi-step synthesis provides a controlled, stepwise approach to complex molecules, allowing for the purification and characterization of intermediates at each stage. A plausible multi-step synthesis of Sodium (diethoxyphosphoryl)methanesulfinate could be conceptualized based on established organophosphorus and sulfur chemistry principles.
A key reaction in the formation of the carbon-phosphorus bond is the Michaelis-Arbuzov reaction. nih.govorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org For the synthesis of the phosphonate portion of the target molecule, one could envision a reaction between triethyl phosphite and a suitable halomethylsulfur derivative. However, the direct use of a halosulfinate is challenging due to the reactivity of the sulfinate group.
A more practical multi-step approach would involve the initial formation of a phosphonate carbanion, followed by reaction with a sulfinating agent. The general scheme for such a synthesis is outlined below:
Scheme 1: Proposed Multi-Step Synthesis of Sodium (diethoxyphosphoryl)methanesulfinate
Phosphonate Synthesis: The synthesis would commence with the formation of diethyl methylphosphonate (B1257008). This can be achieved via a Michaelis-Arbuzov reaction between triethyl phosphite and methyl iodide.
Carbanion Formation: The diethyl methylphosphonate is then treated with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate the corresponding phosphonate carbanion.
Sulfination: The crucial step involves the reaction of the phosphonate carbanion with a suitable sulfinating agent. Sulfur dioxide (SO₂) is a potential reagent for this transformation, which would introduce the sulfinate group at the carbon atom bearing the phosphonate.
Salt Formation: The resulting (diethoxyphosphoryl)methanesulfinic acid would then be neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final product, Sodium (diethoxyphosphoryl)methanesulfinate.
| Step | Reactants | Reagents | Product |
| 1 | Triethyl phosphite, Methyl iodide | - | Diethyl methylphosphonate |
| 2 | Diethyl methylphosphonate | Strong base (e.g., NaH) | Diethyl methylphosphonate carbanion |
| 3 | Diethyl methylphosphonate carbanion | Sulfur dioxide (SO₂) | (Diethoxyphosphoryl)methanesulfinic acid |
| 4 | (Diethoxyphosphoryl)methanesulfinic acid | Sodium base (e.g., NaOH) | Sodium (diethoxyphosphoryl)methanesulfinate |
This is an interactive data table based on the proposed multi-step synthesis.
One-Pot and Cascade Reaction Protocols
One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. The development of a one-pot synthesis for Sodium (diethoxyphosphoryl)methanesulfinate would be a significant advancement.
A potential one-pot protocol could involve the in situ generation of the phosphonate carbanion followed by immediate trapping with a sulfinating agent. For instance, the reaction of diethyl phosphite with a suitable base and a source of the CH₂SO₂Na group could be explored.
While a specific one-pot synthesis for Sodium (diethoxyphosphoryl)methanesulfinate is not extensively documented, related cascade reactions in organophosphorus chemistry provide a conceptual framework. rsc.org For example, cascade reactions involving the addition of P-H bonds across unsaturated systems followed by functionalization could be adapted.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of developing a robust and scalable synthesis.
For the multi-step synthesis of Sodium (diethoxyphosphoryl)methanesulfinate, several factors would need to be optimized:
Base Selection for Carbanion Formation: The choice of base for deprotonating the diethyl methylphosphonate is crucial. Strong bases like n-butyllithium are effective but can be pyrophoric and require stringent anhydrous conditions. Milder bases like sodium hydride or alkoxides might offer a safer and more practical alternative. The temperature of deprotonation also plays a significant role in controlling side reactions.
Sulfinating Agent and Reaction Temperature: The reactivity of the sulfinating agent and the temperature of the sulfination step will directly impact the yield and purity of the product. The addition of sulfur dioxide needs to be carefully controlled to avoid over-oxidation or side reactions.
Catalyst Systems: While the proposed synthesis does not explicitly involve a catalyst, the exploration of catalytic methods, particularly for the C-S bond formation step, could lead to milder reaction conditions and improved efficiency. For instance, transition metal catalysts have been employed in various cross-coupling reactions to form C-S bonds.
The optimization of the Michaelis-Arbuzov reaction itself is also a well-studied area, with modifications including the use of Lewis acids or ionic liquids as catalysts to improve reaction rates and yields. researchgate.net Radical-based versions of the Arbuzov reaction have also been developed to expand the scope of applicable starting materials. chinesechemsoc.org
Mechanistic Investigations and Reactivity Profiles of Sodium Diethoxyphosphoryl Methanesulfinate
Elucidation of Reaction Mechanisms in Transformations Involving Sodium(diethoxyphosphoryl)methanesulfinate
The sulfinate anion of this compound, [(EtO)₂P(O)CH₂SO₂]⁻, exhibits potent nucleophilic properties characteristic of the broader class of sulfinate salts. nih.gov The primary center of nucleophilicity is the sulfur atom, which bears a lone pair of electrons and is readily polarizable. wikipedia.org This high polarizability allows it to effectively attack a variety of electrophilic centers, including alkyl halides, epoxides, and activated carbonyl compounds. In general, sulfur is a better nucleophile than oxygen within the same period of the periodic table due to its larger size and more accessible lone pairs. wikipedia.org
The reactivity of the sulfinate anion is, however, more complex, as it is an ambident nucleophile. While reactions typically occur at the sulfur atom to form sulfones (S-alkylation), attack can also proceed through one of the oxygen atoms to yield sulfinate esters (O-alkylation). The reaction pathway is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion, consistent with Hard-Soft Acid-Base (HSAB) theory. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer sulfur atom.
The presence of the diethoxyphosphoryl group introduces specific electronic effects. The phosphoryl group (P=O) is strongly electron-withdrawing, which can modulate the nucleophilicity of the adjacent sulfinate center. This electronic influence can affect the rate and regioselectivity of its nucleophilic reactions compared to simple alkylsulfinates.
This compound is an effective precursor to the corresponding (diethoxyphosphoryl)methanesulfonyl radical, (EtO)₂P(O)CH₂SO₂•. The generation of this radical species is typically achieved through a single-electron transfer (SET) oxidation of the sulfinate anion. researchgate.net This transformation has become a cornerstone of modern organic synthesis, enabling a wide array of reactions that form carbon-sulfur and other bonds. nih.govresearchgate.net
Several methods have been developed to initiate this radical formation, highlighting the versatility of sulfinate salts. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis is a prominent method where an excited-state photocatalyst oxidizes the sulfinate anion to the sulfonyl radical. researchgate.net This mild approach allows for reactions to proceed at room temperature and displays high functional group tolerance.
Electrochemical Oxidation: Anodic oxidation provides a reagent-free method to generate sulfonyl radicals. By applying an electric potential, the sulfinate anion is oxidized at the anode, offering a green and sustainable alternative to chemical oxidants. researchgate.net
Chemical Oxidants: Traditional chemical oxidants such as persulfates (e.g., (NH₄)₂S₂O₈), ceric ammonium (B1175870) nitrate (B79036) (CAN), or even molecular iodine can be employed to mediate the oxidation of sulfinates to their corresponding sulfonyl radicals. researchgate.net
Once generated, the (diethoxyphosphoryl)methanesulfonyl radical can participate in a variety of transformations, including addition to alkenes and alkynes, hydrogen atom transfer (HAT) processes, and cyclization reactions. researchgate.netnih.gov The radical nature of these transformations often provides complementary reactivity to traditional ionic pathways.
Table 1: Methods for Generating Sulfonyl Radicals from Sodium Sulfinates
| Method | Typical Reagents/Conditions | Mechanism | Reference |
|---|---|---|---|
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes) | Single-Electron Transfer (SET) from sulfinate to excited photocatalyst | researchgate.net |
| Electrochemical Synthesis | Undivided or divided cell, electrodes (e.g., carbon, platinum) | Anodic oxidation of the sulfinate anion | researchgate.net |
The carbon-phosphorus bond and the phosphoryl group are highly polarized, making the entire (diethoxyphosphoryl)methyl group strongly electron-withdrawing. This property influences the adjacent sulfinate group by:
Stabilizing the Sulfinate Anion: The electron-withdrawing nature of the phosphonate (B1237965) group can increase the thermodynamic stability of the parent anion.
Modifying Radical Stability: The stability and reactivity of the resulting (diethoxyphosphoryl)methanesulfonyl radical are affected. The electron-withdrawing group can influence the radical's electrophilicity and its subsequent reaction rates.
Furthermore, the phosphoryl oxygen atom can act as a Lewis basic site, allowing it to coordinate to metal centers. In transition-metal-catalyzed reactions, this intramolecular coordination can create a specific steric and electronic environment around the reactive center, potentially influencing the regioselectivity and stereoselectivity of the transformation. This chelation effect can be crucial in directing catalytic cycles and stabilizing key intermediates. Computational studies on related sulfinate complexes have shown that the strength of the carbon-sulfur bond is a critical factor in determining decomposition pathways, a parameter that would be influenced by the electronic nature of the phosphonate substituent. rsc.orgrsc.org
Reactivity as a Versatile Synthon in Chemical Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the multiple oxidation states available to sulfur and the various ways the sulfur-centered moiety can be incorporated into target molecules. nih.govrsc.orgsemanticscholar.org
Depending on the reaction conditions, this compound can serve as a source for different sulfur-containing functional groups. nih.gov
Sulfonylation: This is the most common reaction pathway, where the compound delivers the (diethoxyphosphoryl)methanesulfonyl group, R-SO₂-. These reactions typically proceed through the formation of the sulfonyl radical or via nucleophilic attack of the sulfur atom, leading to the formation of sulfones. researchgate.net
Sulfenylation: Under reductive conditions, the sulfinate can be converted into a nucleophilic thiol or thiolate equivalent, enabling it to act as a sulfenylating agent (delivering the R-S- group). For instance, treatment with a reducing agent in the presence of an electrophile can lead to the formation of thioethers. nih.gov
Sulfinylation: The compound can also act as a sulfinylating agent (delivering the R-S(O)- group), although this is less common. This transformation requires careful control of reaction conditions to avoid over-oxidation to the sulfone or reduction.
Table 2: Versatile Reactivity of this compound
| Reaction Type | Transferred Moiety | Typical Product | General Conditions | Reference |
|---|---|---|---|---|
| Sulfonylation | (EtO)₂P(O)CH₂SO₂– | Sulfones | Oxidative (radical) or nucleophilic substitution | nih.govresearchgate.net |
| Sulfenylation | (EtO)₂P(O)CH₂S– | Thioethers (Sulfides) | Reductive | nih.gov |
| Sulfinylation | (EtO)₂P(O)CH₂S(O)– | Sulfoxides | Controlled redox | nih.gov |
The formation of carbon-sulfur bonds is a primary application of this compound in organic synthesis. nih.gov This compound provides a reliable method for introducing the valuable phosphonomethyl sulfone moiety into organic molecules.
Key strategies for C–S bond formation include:
Radical Addition: The (diethoxyphosphoryl)methanesulfonyl radical, generated as described in section 3.1.2, readily adds across carbon-carbon multiple bonds in alkenes and alkynes. This radical pathway is highly efficient for forming C(sp³)–S and C(sp²)–S bonds and often proceeds with anti-Markovnikov regioselectivity in the case of terminal alkenes. researchgate.net
Nucleophilic Substitution: As a nucleophile, the sulfinate anion can displace leaving groups (e.g., halides, tosylates) from alkyl substrates to form sulfones. This classic Sₙ2 reaction is a straightforward method for constructing C(sp³)–S bonds.
Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)–S bonds. For example, the coupling of this compound with aryl halides or boronic acids can provide access to aryl phosphonomethyl sulfones. dicp.ac.cn These methods have significantly expanded the scope of C–S bond formation, allowing for the connection of the sulfonyl moiety to a wide range of aromatic and heteroaromatic systems. dicp.ac.cn
These diverse methods underscore the compound's utility as a robust synthon for installing the phosphonomethyl sulfone group, a functional handle that finds applications in medicinal chemistry and materials science.
Formation of Nitrogen-Sulfur Bonds
This compound, as a representative sodium sulfinate, is a versatile precursor for the construction of nitrogen-sulfur (N-S) bonds, primarily leading to the synthesis of sulfonamides. nih.govresearchgate.net Sulfonamides are a critical class of compounds in medicinal chemistry and organic synthesis. researchgate.net The reactivity of the sulfinate salt allows it to act as a nucleophile or, under oxidative conditions, as a source of sulfonyl radicals, which can then engage with various nitrogen-based coupling partners. researchgate.netnih.gov
The formation of N-S bonds from sodium sulfinates typically involves the reaction with an electrophilic nitrogen source. researchgate.net This can be achieved through several synthetic strategies, including transition-metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed methodologies have been developed for the coupling of sodium sulfinates with amines, amides, and other N-H containing compounds. nih.gov These reactions often proceed under aerobic conditions, where oxygen acts as the terminal oxidant. nih.gov The general mechanism involves the formation of a sulfonyl radical intermediate which then couples with the nitrogen-containing substrate.
Recent advancements have also explored electrochemical methods for the synthesis of sulfonamides from sodium sulfinates and amines. rsc.org This approach offers a green and sustainable alternative, avoiding the need for chemical oxidants by using an electric current to facilitate the dehydrogenative S-H/N-H cross-coupling. rsc.orgnih.gov
The versatility of sodium sulfinates as building blocks extends to their use in multicomponent reactions, where the sulfonyl moiety can be incorporated into complex molecules containing N-S bonds in a single synthetic operation. semanticscholar.orgrsc.org
| Method | Nitrogen Source | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Cross-Coupling | Amines (Primary, Secondary) | Cu(I) catalyst, 2,2′-bipyridine ligand, air (oxidant) | Sulfenamides | nih.gov |
| Electrochemical Synthesis | Alkyl Amines, Heteroaryl Thiols | Bu₄N·BF₄ (electrolyte), MeCN (solvent), oxidant-free | S-heteroaryl Sulfenamides | nih.gov |
| General Sulfonylation | Electrophilic Nitrogen Sources | Acidic or aqueous media | Sulfonamides | researchgate.net |
Formation of Sulfur-Sulfur Bonds
This compound can also be utilized in the formation of sulfur-sulfur (S-S) bonds, leading to the synthesis of thiosulfonates and disulfides. nih.gov These motifs are important in biological systems and materials science. beilstein-journals.org
The synthesis of thiosulfonates (R-SO₂S-R¹) is a prominent application. nih.gov This can be achieved through the coupling of sodium sulfinates with thiols or disulfides under various catalytic conditions. nih.govorganic-chemistry.org Iron(III)-catalyzed reactions, for example, enable the cross-coupling of thiols and sodium sulfinates under aerobic conditions, proceeding through the formation of sulfenyl and sulfonyl radicals. organic-chemistry.org Similarly, copper-catalyzed systems have been employed for the sulfonylation of disulfides with sodium sulfinates in the presence of air. nih.govorganic-chemistry.org
An innovative approach for the synthesis of disulfides from sodium sulfinates involves a reduction system using tetrabutylammonium (B224687) iodide (TBAI) and sulfuric acid. beilstein-journals.org This method avoids the use of odorous thiols and external redox agents, with mechanistic studies suggesting that thiosulfonates are key intermediates in the reaction pathway. beilstein-journals.org Disproportionation reactions of sodium sulfinates, promoted by reagents like boron trifluoride diethyl etherate, can also yield thiosulfonates. google.com
| Reactant | Catalyst/Reagent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Sodium Arylsulfinates | TBAI / H₂SO₄ | DMF | 120 °C | Disulfides | beilstein-journals.org |
| Thiols | FeCl₃, Air (O₂) | Not specified | Not specified | Thiosulfonates | nih.govorganic-chemistry.org |
| Disulfides | CuI, 1,10-phenanthroline·H₂O, Air | Not specified | Ambient | Thiosulfonates | nih.gov |
| Sodium Sulfinate (self) | Boron trifluoride diethyl etherate | Dichloromethane | 50 °C | Thiosulfonates | google.com |
Potential for Phosphorus-Sulfur Bond Formation
The formation of a direct phosphorus-sulfur (P-S) bond from this compound represents a complex transformation. The structure contains both a phosphorus center in the phosphonate group and a sulfur center in the sulfinate group, but intramolecular rearrangement to form a P-S bond is not a commonly reported or facile process. The stability of the C-S and P-C bonds in the molecule generally precludes spontaneous rearrangement.
However, the potential for such a bond formation could be envisaged under specific, likely harsh, reaction conditions designed to induce bond cleavage and rearrangement. For instance, fragmentation of the methanesulfinate (B1228633) moiety could generate a reactive sulfur species that might be trapped by the phosphorus center. Computational studies on related sulfinate anions have shown that the C-S bond in methanesulfinate is weaker than in benzenesulfinate, suggesting that C-S bond cleavage is a plausible fragmentation pathway under collision-induced dissociation conditions. rsc.org If such cleavage were to occur in a controlled chemical environment, the resulting sulfur-containing fragment could potentially interact with the electrophilic phosphorus atom.
Modern synthetic approaches to P-S bond formation typically involve the reaction of a phosphorus(III) or phosphorus(V) electrophile with a sulfur nucleophile, or vice versa. researchgate.net Applying this logic to this compound, a hypothetical pathway might involve the reduction of the sulfinate to a thiol-like species, followed by an intramolecular reaction with the phosphonate group, possibly activated by a suitable reagent. Such a transformation would be considered a non-trivial synthetic challenge and is not a standard reaction pathway for this class of compounds.
Diethoxyphosphoryl Group Participation in Olefination Reactions (e.g., Horner-Wadsworth-Emmons Type)
The diethoxyphosphoryl group is the key functional moiety that enables this compound to participate in olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.org The HWE reaction is a widely used method in organic synthesis for the creation of carbon-carbon double bonds, typically with high E-stereoselectivity. wikipedia.orgorganic-chemistry.org
The reaction involves the deprotonation of the carbon atom adjacent to the phosphonate group (the α-carbon) to form a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion is a potent nucleophile that readily attacks the carbonyl carbon of an aldehyde or ketone. alfa-chemistry.com The resulting intermediate then undergoes elimination to form an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup, a significant advantage over the traditional Wittig reaction. alfa-chemistry.comchem-station.com
The mechanism of the HWE reaction is similar to that of the Wittig reaction. organic-chemistry.org The key steps are:
Deprotonation: A base (e.g., NaH, BuLi) removes the acidic proton from the α-carbon of the phosphonate ester to generate the nucleophilic phosphonate carbanion. alfa-chemistry.comorganic-chemistry.org
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming an oxaphosphetane intermediate. nrochemistry.com
Elimination: The oxaphosphetane intermediate collapses, breaking the P-C and C-O bonds to yield the final alkene product and a dialkylphosphate salt. wikipedia.org
The stereochemical outcome, favoring the (E)-alkene, is generally attributed to steric factors in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org The HWE reaction is valued for its reliability, functional group tolerance, and the high stereoselectivity it offers in synthesizing substituted olefins. alfa-chemistry.comnrochemistry.com
Catalytic Aspects of this compound Reactivity
Transition Metal-Catalyzed Transformations
The reactivity of sodium sulfinates, including this compound, is significantly enhanced and diversified through the use of transition metal catalysis. Metals such as copper, iron, palladium, and nickel are commonly employed to facilitate a range of bond-forming reactions. researchgate.net These catalytic systems often enable transformations under milder conditions and with greater efficiency and selectivity than non-catalytic methods.
A major application is in cross-coupling reactions for the formation of C-S bonds to produce sulfones. researchgate.net For example, copper and palladium catalysts are effective in coupling sodium sulfinates with aryl halides or boronic acids. researchgate.net These reactions are fundamental in synthesizing diaryl sulfones, which are important structural motifs in pharmaceuticals. researchgate.netresearchgate.net
Iron catalysis provides an inexpensive and environmentally benign option for reactions such as the formation of thiosulfonates from sodium sulfinates and thiols. organic-chemistry.org The proposed mechanism often involves the generation of sulfonyl radicals through a single-electron transfer (SET) process mediated by the metal catalyst.
The combination of transition metal catalysis with other activation methods, such as photoredox catalysis (metallaphotocatalysis), has emerged as a powerful strategy. researchgate.net This dual catalytic approach can access unique reaction pathways and facilitate challenging bond formations by modulating the oxidation states of the metal catalyst through light-driven processes. researchgate.net
Photoredox Catalysis and Light-Mediated Reactions
Visible-light photoredox catalysis has become a powerful tool for organic synthesis, and sodium sulfinates are excellent substrates for these transformations. semanticscholar.orgresearchgate.net Under irradiation with visible light in the presence of a suitable photocatalyst, sodium sulfinates can be readily oxidized to form sulfonyl radicals. researchgate.netprinceton.edu These highly reactive intermediates can then participate in a wide array of chemical reactions.
This strategy is widely used for C-H functionalization, allowing for the direct installation of sulfonyl groups onto arenes and heteroarenes without the need for pre-functionalized starting materials. researchgate.net The process is initiated by the photocatalyst absorbing light and reaching an excited state, which then oxidizes the sulfinate anion to a sulfonyl radical. This radical can then add to various unsaturated systems or engage in hydrogen atom transfer (HAT) processes to achieve C-H sulfonylation.
The merger of photoredox catalysis with transition metal catalysis has proven to be particularly effective. researchgate.netresearchgate.net In such systems, the photocatalyst can generate reactive radical species or modulate the oxidation state of the transition metal catalyst, enabling novel cross-coupling reactions. researchgate.net For instance, the coupling of sodium arylsulfinates with aryl halides can be efficiently achieved using a dual system comprising a ruthenium or iridium-based photocatalyst and a nickel catalyst. researchgate.net These light-mediated reactions are prized for their mild conditions, often proceeding at room temperature, and their high functional group tolerance. researchgate.net
Acid-Catalyzed Reaction Pathways
Under acidic conditions, the primary reaction pathway for a compound like sodium (diethoxyphosphoryl)methanesulfinate is expected to be the hydrolysis of the diethyl phosphonate moiety. This reaction typically proceeds in a stepwise manner to yield the corresponding phosphonic acid.
The generally accepted mechanism for the acid-catalyzed hydrolysis of dialkyl phosphonates involves a bimolecular nucleophilic substitution (SN2-type) reaction at the phosphorus center. The process is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequently, a water molecule acts as a nucleophile, attacking the phosphorus and leading to the elimination of an ethanol (B145695) molecule. This process is then repeated for the second ethoxy group.
Postulated Acid-Catalyzed Hydrolysis of Sodium (diethoxyphosphoryl)methanesulfinate:
First Hydrolysis Step: (diethoxyphosphoryl)methanesulfinate + H₃O⁺ ⇌ (ethoxyhydroxyphosphoryl)methanesulfinate + EtOH + H⁺
Second Hydrolysis Step: (ethoxyhydroxyphosphoryl)methanesulfinate + H₃O⁺ ⇌ (dihydroxyphosphoryl)methanesulfinate + EtOH + H⁺
The rate of this hydrolysis can be significantly influenced by the nature of the substituents on the α-carbon. The presence of the sulfinate group, which is an electron-withdrawing group, is expected to enhance the electrophilic character of the phosphorus atom, thereby potentially accelerating the rate of hydrolysis compared to simple alkylphosphonates.
It is also conceivable that under harsh acidic conditions, protonation of the sulfinate group could occur, leading to the formation of the corresponding sulfinic acid. However, the primary and most well-documented acid-catalyzed reaction for this class of compounds is the hydrolysis of the phosphonate esters.
| Step | Reactant | Product | Conditions |
| 1 | Sodium (diethoxyphosphoryl)methanesulfinate | Sodium (ethoxyhydroxyphosphoryl)methanesulfinate | Aqueous Acid |
| 2 | Sodium (ethoxyhydroxyphosphoryl)methanesulfinate | Sodium (dihydroxyphosphoryl)methanesulfinate | Aqueous Acid |
Stereochemical and Regiochemical Control in Derived Reactions
The stereochemical and regiochemical outcomes of reactions derived from sodium (diethoxyphosphoryl)methanesulfinate are governed by the ambident nature of the sulfinate anion and the potential for creating a stereocenter at the α-carbon.
The sulfinate anion is an ambident nucleophile, meaning it can react with electrophiles at either the sulfur or the oxygen atom. The regioselectivity of this reaction (S-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the electrophile (Hard and Soft Acid-Base theory), the counterion, and the solvent. Hard electrophiles tend to react at the more electronegative oxygen atom, while softer electrophiles favor reaction at the sulfur atom.
When sodium (diethoxyphosphoryl)methanesulfinate is deprotonated at the α-carbon, it forms a carbanion that is stabilized by both the phosphonate and the sulfinate groups. Reactions of this carbanion with electrophiles can lead to the formation of a new stereocenter. The stereochemical control of such reactions would depend on the specific reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the electrophile.
For instance, in reactions involving the corresponding α-sulfinyl carbanions, the stereoselectivity is often influenced by the formation of chelated intermediates with the metal counterion, which can direct the approach of the electrophile. acs.org The presence of the bulky diethoxyphosphoryl group would also be expected to exert significant steric influence on the facial selectivity of the reaction.
Furthermore, reactions involving the sulfinate group itself can be stereoselective. For example, the oxidation of sulfinates to sulfones or their conversion to sulfoxides can proceed with a high degree of stereocontrol under appropriate chiral conditions. The development of stereoselective methods for the synthesis of chiral sulfinyl compounds is an active area of research. acs.org
| Reaction Type | Key Factor Influencing Outcome | Potential Products |
| Alkylation of Sulfinate | Nature of Electrophile (HSAB) | S-alkylated (sulfone) or O-alkylated product |
| Reaction of α-Carbanion | Steric hindrance, Chelating effects | Diastereomeric or Enantiomeric products |
| Oxidation of Sulfinate | Chiral reagents/catalysts | Chiral sulfones or sulfoxides |
Applications in Advanced Organic Synthesis Featuring the Sodium Diethoxyphosphoryl Methanesulfinate Moiety
Role in the Synthesis of Complex Molecular Architectures and Heterocyclic Systems
The functionalities present in sodium(diethoxyphosphoryl)methanesulfinate make it a valuable tool for constructing intricate molecular structures, including biologically relevant heterocyclic systems. nih.gov The olefination capability via the HWE reaction can be employed to install exocyclic double bonds on ring systems or to create unsaturated chains that can be precursors for subsequent cyclization reactions.
For example, the reaction of a phosphonate-stabilized carbanion with a functionalized aldehyde can produce an α,β-unsaturated system. This product can then undergo an intramolecular reaction, such as a Michael addition or a cycloaddition, to construct a heterocyclic ring. This strategy is particularly useful in synthesizing nitrogen-containing heterocycles like pyrazolo[3,4-b]pyridines. researchgate.net The ability to form carbon-carbon bonds with high stereocontrol is crucial in the total synthesis of complex natural products where precise stereochemistry is required. mcmaster.ca
Table 2: Application in Heterocyclic Synthesis
| Target Heterocycle | Synthetic Strategy | Role of the Diethoxyphosphoryl Moiety |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | HWE olefination followed by intramolecular cyclization | Forms a C=C bond, creating the precursor for ring closure. researchgate.net |
| Substituted Pyrimidines | Condensation with a urea (B33335) or thiourea (B124793) derivative | The activated methylene (B1212753) group participates in the initial condensation. |
| Dihydro-1,5-benzodiazepin-2-ones | Reaction with o-phenylenediamine | Serves as a three-carbon building block in a condensation-cyclization sequence. nih.gov |
This interactive table outlines synthetic strategies for various heterocyclic systems where the diethoxyphosphoryl functionality plays a critical role.
Development of Novel Synthetic Methodologies and Cascade Reactions
The bifunctional nature of this compound opens avenues for the development of novel synthetic methods and cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach to increasing molecular complexity.
A potential novel methodology involves leveraging the distinct reactivity of the sulfinate and phosphonate (B1237965) groups in a sequential manner. For instance, the sulfinate group can act as a precursor to a sulfonyl radical. rsc.org This radical could initiate a cyclization reaction, and the resulting cyclic intermediate, still containing the diethoxyphosphorylmethyl group, could then be subjected to an in-situ HWE reaction to complete a complex transformation in one pot. Such a process combines radical cyclization with ylide chemistry, representing a significant advancement in synthetic efficiency.
Table 3: Hypothetical Cascade Reaction Sequence
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Radical Initiation | Oxidant (e.g., Mn(OAc)₃) | Sulfonyl radical formation |
| 2 | Radical Cyclization | Unsaturated precursor | Formation of a new C-C bond and a cyclic intermediate |
| 3 | Ylide Formation | Strong Base (e.g., NaH) | Deprotonation of the phosphonate-activated methylene group |
This interactive table conceptualizes a novel cascade reaction enabled by the dual functionality of a molecule like this compound.
Spectroscopic and Advanced Structural Elucidation Studies of Sodium Diethoxyphosphoryl Methanesulfinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed mapping of molecular structures in solution. Through the analysis of various nuclei such as ¹H, ¹³C, and ³¹P, along with multi-dimensional correlation experiments, a complete and unambiguous assignment of the atomic connectivity and chemical environments within Sodium (diethoxyphosphoryl)methanesulfinate can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of distinct proton environments, their chemical surroundings, and their proximity to neighboring protons. For Sodium (diethoxyphosphoryl)methanesulfinate, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the ethoxy and methanesulfinate (B1228633) moieties.
The protons of the two ethoxy groups (-OCH₂CH₃) would give rise to two distinct signals: a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The triplet arises from the coupling of the methyl protons with the adjacent methylene protons, while the quartet results from the coupling of the methylene protons to both the methyl protons and the phosphorus atom. The protons of the central methylene group (P-CH₂-S) are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus.
Table 1: Predicted ¹H NMR Spectral Data for Sodium (diethoxyphosphoryl)methanesulfinate
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~1.3 | Triplet | JHH ≈ 7 | -OCH₂CH ₃ |
| ~4.1 | Doublet of Quartets | JHP ≈ 8, JHH ≈ 7 | -OCH ₂CH₃ |
Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of a molecule. In the case of Sodium (diethoxyphosphoryl)methanesulfinate, three distinct carbon signals are anticipated.
The carbon atoms of the ethoxy groups will produce two signals: one for the methyl carbons (-OCH₂C H₃) and another for the methylene carbons (-OC H₂CH₃). The methylene carbon signal may exhibit coupling to the phosphorus atom. The central methylene carbon (P-C H₂-S) will appear as a distinct signal, also showing a characteristic coupling to the phosphorus atom, which is a key indicator of its position in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Sodium (diethoxyphosphoryl)methanesulfinate
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~16 | -OCH₂C H₃ |
| ~64 | -OC H₂CH₃ |
Note: Predicted chemical shifts are approximate. The coupling constant for the P-C bond is a crucial diagnostic parameter.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. For Sodium (diethoxyphosphoryl)methanesulfinate, the ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of one unique phosphorus environment. The chemical shift of this signal is characteristic of a phosphonate (B1237965) group and its specific substitution pattern. This technique is particularly useful for confirming the successful formation of the phosphonate moiety and for monitoring reactions involving this functional group.
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unequivocally confirm the structural assignments made from 1D NMR spectra, advanced 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Sodium (diethoxyphosphoryl)methanesulfinate, a cross-peak between the methyl and methylene protons of the ethoxy groups would be observed, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Cross-peaks would be expected between the ethoxy methyl protons and their corresponding carbon, the ethoxy methylene protons and their carbon, and the central methylene protons and the P-CH₂-S carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Identification of Characteristic Sulfinate and Phosphonate Vibrational Modes
The IR and Raman spectra of Sodium (diethoxyphosphoryl)methanesulfinate would be dominated by the vibrational modes of the sulfinate and phosphonate groups.
The phosphonate group (P=O and P-O-C) has several characteristic vibrations. A strong absorption band corresponding to the P=O stretching vibration is typically observed in the region of 1200-1260 cm⁻¹ in the IR spectrum. The P-O-C stretching vibrations usually appear in the 1000-1050 cm⁻¹ region.
The sulfinate group (S-O) also exhibits characteristic stretching frequencies. For a sulfinate salt, strong asymmetric and symmetric S-O stretching bands are expected in the IR spectrum, typically in the regions of 1050-1100 cm⁻¹ and 950-1000 cm⁻¹, respectively.
Table 3: Characteristic Vibrational Frequencies for Sodium (diethoxyphosphoryl)methanesulfinate
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 1200-1260 | P=O stretch | Phosphonate |
| 1050-1100 | Asymmetric S-O stretch | Sulfinate |
| 1000-1050 | P-O-C stretch | Phosphonate |
The combined data from these spectroscopic methods provides a powerful and comprehensive approach to the structural elucidation of Sodium (diethoxyphosphoryl)methanesulfinate, allowing for a detailed and confident assignment of its molecular architecture.
Analysis of Molecular Symmetries and Conformational Preferences
A complete analysis of the molecular symmetries and conformational preferences of Sodium (diethoxyphosphoryl)methanesulfinate would require computational modeling, as experimental data is currently unavailable. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the method of choice to determine the molecule's preferred three-dimensional structure.
Interactive Data Table: Predicted Torsional Angles for Key Bonds in a Hypothetical Low-Energy Conformer of (Diethoxyphosphoryl)methanesulfinate Anion
| Dihedral Angle | Predicted Value (degrees) | Notes |
| O=P-C-S | ~180° (anti-periplanar) | Minimizes steric hindrance. |
| EtO-P-C-S | ~60° (gauche) | Typical for organophosphorus compounds. |
| P-C-S=O | Variable | Highly dependent on sodium ion coordination. |
Note: These values are hypothetical and would need to be confirmed by computational studies.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry would be a critical tool for confirming the molecular formula and elucidating the structure of Sodium (diethoxyphosphoryl)methanesulfinate.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. nih.gov This technique provides a highly precise mass measurement, which allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C5H12NaO5PS.
Interactive Data Table: Predicted HRMS Data for Sodium (diethoxyphosphoryl)methanesulfinate
| Ion | Molecular Formula | Calculated m/z |
| [M+H]+ | C5H13NaO5PS+ | 251.0035 |
| [M+Na]+ | C5H12Na2O5PS+ | 273.0014 |
Tandem Mass Spectrometry for Structural Elucidation of Fragments
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation patterns of the parent ion. nih.govnih.govresearchgate.net By inducing fragmentation and analyzing the resulting daughter ions, it is possible to piece together the connectivity of the molecule. libretexts.orguab.edu Key fragmentation pathways would likely involve the cleavage of the P-C and C-S bonds, as well as the loss of the ethoxy groups from the phosphate (B84403) moiety.
Interactive Data Table: Plausible Fragmentation Pathways and Corresponding m/z Values
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 251.0035 | 205.0242 | C2H6O | Loss of an ethoxy radical |
| 251.0035 | 177.0293 | C4H10O | Loss of two ethylene (B1197577) molecules and water |
| 251.0035 | 155.0314 | C2H5NaO2S | Cleavage of the P-C bond |
Application of In Situ Spectroscopic Methods for Reaction Monitoring
In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, could be invaluable for monitoring the synthesis of Sodium (diethoxyphosphoryl)methanesulfinate in real-time. mt.comspectroscopyonline.comresearchgate.net By tracking the disappearance of reactant vibrational bands and the appearance of product bands, the reaction kinetics and mechanism can be elucidated. mdpi.comnih.gov For instance, monitoring the characteristic P=O and S=O stretching frequencies would provide direct insight into the formation of the desired product.
Interactive Data Table: Key Vibrational Frequencies for In Situ Monitoring
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| P=O | Stretch | ~1250 - 1280 |
| S=O | Stretch | ~1050 - 1100 |
| P-O-C | Asymmetric Stretch | ~1020 - 1050 |
| C-S | Stretch | ~650 - 750 |
Theoretical and Computational Chemistry Approaches to Sodium Diethoxyphosphoryl Methanesulfinate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are foundational to elucidating the intrinsic properties of a molecule by solving the Schrödinger equation for its specific system. ornl.govnorthwestern.edu This approach provides a detailed description of the molecule's electronic structure, which in turn governs its physical and chemical behavior.
Understanding the electronic state, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of Sodium(diethoxyphosphoryl)methanesulfinate is fundamental to predicting its reactivity. The distribution of electron density highlights the electrophilic and nucleophilic centers within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in forecasting how the molecule will interact with other chemical entities. nih.govyoutube.com The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting ability. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govyoutube.comirjweb.com A larger gap generally corresponds to higher stability and lower reactivity. nih.gov
| Property | Description | Significance in Reactivity |
| Electronic States | The arrangement of electrons in molecular orbitals. | Determines the overall energy and stability of the molecule. |
| Charge Distribution | The localization of partial positive and negative charges on different atoms. | Identifies potential sites for nucleophilic and electrophilic attack. |
| HOMO | The highest energy molecular orbital that contains electrons. youtube.com | Represents the ability of the molecule to donate electrons. youtube.com |
| LUMO | The lowest energy molecular orbital that is devoid of electrons. youtube.com | Represents the ability of the molecule to accept electrons. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. youtube.com | A larger gap implies higher stability and lower chemical reactivity. nih.gov |
Geometry optimization is a computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For a molecule with rotatable bonds like this compound, multiple stable conformations may exist. Conformational landscape analysis systematically explores these possibilities to identify the global minimum energy structure and other low-energy conformers, providing insight into the molecule's flexibility and preferred shapes. researchgate.net
Detailed conformational analysis and optimized geometry data for this compound are not publicly available. Such an analysis would be crucial for understanding its interactions in different chemical environments.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, including their step-by-step pathways and rates.
By mapping the potential energy surface of a reaction, computational methods can identify the high-energy transition state that connects reactants and products. researchgate.net The geometry of this transition state is pivotal for understanding the reaction mechanism. For this compound, this would involve modeling its interactions with various reactants to elucidate the roles of the sulfinate and phosphonate (B1237965) functionalities in chemical transformations. researchgate.net
Specific computational studies predicting transition states and reaction pathways for this compound were not found in the available literature.
Following the identification and optimization of reactant, product, and transition state structures, their respective energies can be calculated. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate. youtube.com Thermodynamic parameters, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can also be computed to assess the spontaneity and extent of a reaction. chemrxiv.org
No specific calculated activation energies or thermodynamic parameters for reactions involving this compound were found in the public domain.
Prediction of Spectroscopic Parameters
Computational methods can predict a variety of spectroscopic properties, which are invaluable for the interpretation of experimental data and the identification of molecular structures. nih.gov
For this compound, these predictions could encompass:
NMR Spectroscopy: Calculation of chemical shifts for ¹H, ¹³C, and ³¹P nuclei.
IR Spectroscopy: Prediction of vibrational frequencies to help assign bands in an experimental infrared spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict electronic transitions and the corresponding absorption wavelengths. schrodinger.com
Specific computationally predicted spectroscopic data for this compound is not currently available in the public research domain.
| Spectroscopic Technique | Predicted Parameters |
| NMR (Nuclear Magnetic Resonance) | Chemical Shifts, Coupling Constants |
| IR (Infrared) | Vibrational Frequencies, Intensities |
| UV-Vis (Ultraviolet-Visible) | Electronic Transition Energies, Oscillator Strengths |
Computed NMR Chemical Shifts and Coupling Constants
No published studies containing computed Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound were identified. Quantum chemical calculations are a standard method for predicting such NMR parameters, which are invaluable for the structural elucidation of novel compounds. However, it appears that such computational analyses have not yet been performed or reported for this specific molecule.
Simulated Vibrational Spectra for Comparison with Experimental Data
Similarly, a search for simulated vibrational spectra, such as infrared (IR) and Raman spectra, of this compound yielded no results. The comparison of simulated spectra with experimental data is a powerful tool for confirming molecular structures and understanding vibrational modes. The absence of such data in the public domain indicates a gap in the computational characterization of this compound.
Molecular Dynamics Simulations to Investigate Molecular Interactions and Dynamics
There is no evidence of molecular dynamics (MD) simulations having been conducted for this compound. MD simulations are instrumental in exploring the dynamic behavior of molecules, including their interactions with solvents and other molecules, and providing insights into their conformational landscape. The lack of such studies suggests that the molecular-level interactions and dynamic properties of this compound remain unexplored through computational means.
Future Research Directions and Outlook for Sodium Diethoxyphosphoryl Methanesulfinate
Exploration of Novel Reactivity Modes and Synthetic Transformations
The dual functionality of Sodium(diethoxyphosphoryl)methanesulfinate opens avenues for a variety of chemical transformations. Future research will likely focus on harnessing the distinct reactivity of the sulfinate and phosphonate (B1237965) moieties to develop novel synthetic protocols.
The sulfinate group is a versatile precursor for the formation of various sulfur-containing compounds. semanticscholar.orgrsc.org Research efforts could be directed towards its use in:
Sulfonylation Reactions: As a source of a diethoxyphosphorylmethylsulfonyl radical or anion, this compound could be employed in the synthesis of α-phosphoryl sulfones, which are of interest in medicinal chemistry.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of the sulfinate moiety with aryl, vinyl, or alkyl halides could provide access to a range of functionalized phosphonates. guidechem.com
Asymmetric Synthesis: The development of chiral ligands or catalysts could enable enantioselective transformations at the sulfinate group, leading to the synthesis of chiral organophosphorus-sulfur compounds.
The phosphonate group, on the other hand, is a well-established pharmacophore and a key functional group in materials science. nih.gov Future explorations of its reactivity in this context might include:
Horner-Wadsworth-Emmons Type Reactions: Modification of the carbon atom alpha to the phosphorus could lead to reagents for olefination reactions, providing a route to vinyl phosphonates with a sulfur-containing substituent.
Coordination Chemistry: The phosphonate group can act as a ligand for metal ions, suggesting the potential for developing novel coordination polymers or catalysts. rsc.org
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly integral to the development of new synthetic processes. rsc.org Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methodologies.
Key areas of focus will likely include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the ethoxy and methyl groups.
Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. This could involve the use of transition metal catalysts or organocatalysts. researchgate.net
Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.
A comparative overview of potential green synthesis strategies is presented in the table below.
| Synthesis Strategy | Advantages | Potential Challenges |
| Catalytic C-P and C-S Bond Formation | High efficiency, selectivity, and reduced waste. | Catalyst cost, sensitivity, and removal from the product. |
| One-Pot/Tandem Reactions | Reduced number of steps, purification, and solvent usage. | Compatibility of reagents and reaction conditions. |
| Use of Bio-based Starting Materials | Reduced reliance on fossil fuels and lower carbon footprint. | Availability, cost, and functionalization of feedstocks. |
| Solvent-Free or Aqueous Synthesis | Reduced environmental impact and improved safety. | Solubility of reagents and potential for side reactions. |
Integration into Advanced Chemical Technologies, such as Flow Chemistry
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. researchgate.net The integration of the synthesis and application of this compound into flow chemistry systems is a promising avenue for future research.
Potential benefits of employing flow chemistry include:
Improved Safety: The handling of potentially hazardous reagents or intermediates can be performed more safely on a smaller scale within a continuous flow reactor.
Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. allfordrugs.com
Facilitated Multi-step Syntheses: Flow reactors can be readily connected in sequence to perform multi-step syntheses without the need for isolation and purification of intermediates, a process known as telescoping.
High-Throughput Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction conditions to identify optimal parameters.
Future research in this area could involve the development of a continuous flow process for the synthesis of this compound and its subsequent use in in-line synthetic transformations.
Rational Design of Derivatives for Enhanced Reactivity or Specific Synthetic Utility
The rational design of derivatives of this compound can lead to new reagents with enhanced reactivity or tailored for specific synthetic applications. nih.govfrontiersin.org By modifying the ester groups on the phosphonate or the counter-ion of the sulfinate, the compound's physical and chemical properties can be fine-tuned.
Examples of potential modifications and their expected effects are outlined below:
| Modification | Expected Effect | Potential Application |
| Varying the Alkyl Groups on the Phosphonate | Altering steric hindrance and electronic properties. | Tuning reactivity in olefination reactions. |
| Introducing Fluorinated Alkyl Groups | Increasing electrophilicity and modifying solubility. | Development of novel ligands for catalysis. |
| Replacing the Sodium Cation | Modifying solubility and reactivity of the sulfinate. | Use in non-polar solvents or specific catalytic cycles. |
| Introducing Chiral Auxiliaries | Enabling stereoselective reactions. | Asymmetric synthesis of complex molecules. |
The systematic synthesis and evaluation of a library of such derivatives would provide valuable structure-activity relationship data, guiding the development of next-generation reagents.
Synergistic Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. acs.org The synergistic application of advanced spectroscopic and computational techniques will be instrumental in elucidating the intricate details of the reactivity of this compound.
Spectroscopic techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. Mass spectrometry can be used to characterize products and byproducts, providing further insight into reaction pathways.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be employed to:
Model the three-dimensional structure of the molecule and its derivatives.
Calculate the energies of reactants, intermediates, transition states, and products to map out reaction energy profiles.
Predict the regioselectivity and stereoselectivity of reactions.
Understand the role of catalysts and solvents in influencing reactivity.
By combining experimental and computational data, a comprehensive picture of the chemical behavior of this compound can be developed, paving the way for its rational application in organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium(diethoxyphosphoryl)methanesulfinate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of phosphorylated sulfinates like this compound typically involves nucleophilic substitution or coupling reactions. For example, sodium sulfinates (e.g., sodium methanesulfinate) react with phosphoryl halides or activated esters under anhydrous conditions. Optimization includes controlling stoichiometry (1:1 molar ratio of sulfinate to phosphoryl reagent), using polar aprotic solvents (e.g., DMF, acetonitrile), and maintaining inert atmospheres to prevent hydrolysis . Reaction monitoring via TLC or in-situ NMR ensures completion. Post-synthesis, purification via recrystallization or column chromatography is recommended .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : P NMR identifies phosphoryl groups, while H/C NMR confirms sulfinate and ethoxy moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching theoretical and experimental C, H, S, and P content .
- X-ray Diffraction : Resolves crystal structure for unambiguous confirmation .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers at 2–8°C to mitigate hygroscopicity and oxidation. Avoid prolonged exposure to light or humidity. Pre-weigh aliquots in gloveboxes for air-sensitive experiments. Safety protocols include using PPE (gloves, goggles) due to potential irritant properties .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound participates in palladium-catalyzed cross-couplings compared to simpler sulfinates?
- Methodological Answer : The diethoxyphosphoryl group may sterically hinder Pd catalyst coordination, reducing reactivity compared to aromatic sulfinates. Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can elucidate electronic/steric impacts. For example, in Pd-catalyzed reactions, lower yields with aliphatic sulfinates (e.g., sodium methanesulfinate) versus aryl analogs suggest steric constraints . Adjusting ligands (e.g., bulky phosphines) or solvents (e.g., DMSO) may enhance efficiency .
Q. How should researchers resolve discrepancies in quantifying this compound derivatives via spectroscopic methods?
- Methodological Answer : Cross-validate using complementary techniques:
- HPLC-MS : Quantifies purity and detects byproducts .
- Ion Chromatography : Measures sulfinate and phosphate residues .
- Titration : For phosphate content, adapt USP methods (e.g., permanganate titration for sulfinate assay ).
- Calibration Curves : Use certified reference standards to minimize instrumental drift .
Q. What strategies enable the application of this compound in synthesizing complex organophosphorus compounds?
- Methodological Answer : Leverage its dual functionality:
- Phosphoryl Transfer : React with alcohols or amines to form phosphoesters/amides .
- Sulfinate Coupling : Participate in radical or nucleophilic substitutions for S-P hybrid molecules. For example, generate sulfone-phosphonates via Michael additions .
- Catalysis : Use transition metals (Cu, Pd) for C-P/S bond formations, optimizing conditions (e.g., CuBr₂ in DMF at 90°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
